Structural Differentiation: Furan-2-carbonyl N-1 Substituent Confers Distinct Pharmacophoric Properties Relative to Thiophene-2-carbonyl Analog
The closest commercially available structural analog, N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide (CAS 941944-98-5), differs solely by sulfur-for-oxygen replacement in the five-membered heteroaryl N-1 carbonyl substituent . In the broader THQ sulfonamide class, furan-2-carbonyl versus thiophene-2-carbonyl substitution at the N-1 position modulates electronic character (oxygen electronegativity vs. sulfur polarizability) and hydrogen-bond acceptor capacity, which are established drivers of target binding and metabolic stability in RORγ ligands [1]. Although direct head-to-head bioactivity data for this pair are not publicly available, class-level SAR from the Lycera patent series demonstrates that N-1 heteroaryl identity is a critical potency determinant, with RORγ GAL4 reporter assay EC50 values varying from <10 nM to >1 μM depending on this substituent [1].
| Evidence Dimension | N-1 heteroaryl substituent identity (furan-2-carbonyl vs. thiophene-2-carbonyl) |
|---|---|
| Target Compound Data | Furan-2-carbonyl (oxygen heteroaryl); CAS 941950-20-5; MW 432.49; C24H20N2O4S |
| Comparator Or Baseline | Thiophene-2-carbonyl (sulfur heteroaryl); CAS 941944-98-5; MW 448.56; C24H20N2O3S2 |
| Quantified Difference | Heteroatom difference (O vs. S); ΔMW = +16.07; altered H-bond acceptor strength and ring electronics. Class-level EC50 shifts >10-fold reported for N-1 substituent variations in RORγ GAL4 reporter assay [1]. |
| Conditions | Structural comparison; class-level SAR derived from RORγ GAL4 luciferase reporter gene assay (Lycera patent WO2015171610A2) |
Why This Matters
Researchers procuring for SAR expansion must recognize that oxygen-to-sulfur substitution at the N-1 position represents a non-trivial pharmacophoric change with documented class-level potency consequences, making these compounds non-interchangeable without empirical profiling.
- [1] Aicher TD, Taylor CB, Van Huis CA. Tetrahydroquinoline sulfonamide and related compounds for use as agonists of RORγ and the treatment of disease. PCT Patent Application WO2015171610A2. Lycera Corporation, filed 2015. (Describes N-1 substituent SAR with quantified EC50 ranges across heteroaryl and acyl variants.) View Source
